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molecular formula C8H8O2 B041997 2-Methoxybenzaldehyde CAS No. 135-02-4

2-Methoxybenzaldehyde

Cat. No. B041997
M. Wt: 136.15 g/mol
InChI Key: PKZJLOCLABXVMC-UHFFFAOYSA-N
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Patent
US06410585B1

Procedure details

The production of the library required seven steps using solid support. Three steps were carried out in a 96 well format. The AMEBA (acid sensitive methoxy benzaldehyde) linker was prepared by reacting Merrifield resin and 4-hydroxy-2-methoxybenzaldehyde with sodium methoxide (see Scheme 4). The AMEBA resin was then treated with the corresponding amine and NaBH(OAc)3 to give the corresponding reductive amination product. The tyrosine scaffold (5) was then coupled to the various amine resins using DIC and HOBT in DMF. The Fmoc protecting group was then removed with piperidine/DMF (1:1). The resin was then plated in a 96 well Robbins block then coupled to the corresponding sulfonyl chloride with DIEA in CH2Cl2. The diethyl ester was hydrolyzed with excess LiOH in THF: MeOH (1:1) for 16 h at rt to yield the dicarboxylic acid on resin. The use of THF: MeOH (1:1) is believed to be crucial for this hydrolysis. The product was then cleaved from the resin with 20% TFA/CH2Cl2 solution. The resin was cleaved twice to yield the maximum possible product. The second cleavage resulted in approximately 10-20% more product without any change in purity levels.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
amine
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Type
reactant
Reaction Step Five
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reactant
Reaction Step Five
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Reaction Step Six
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( 5 )
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[Compound]
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amine
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Reaction Step Eight
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Reaction Step Nine

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH3:11])[CH:3]=1.C(CNC(N[C@H](C(=O)NCCCCC)CC1C=CC(OC(C(O)=O)C(O)=O)=CC=1)=O)(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].N[C@H](C(O)=O)CC1C=CC(O)=CC=1.C(OC(C1C=C(C[C@H](NC(OCC2C3C=CC=CC=3C3C2=CC=CC=3)=O)C(O)=O)C=CC=1OCC(OCC)=O)=O)C.CC(C)N=C=NC(C)C.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C>[CH3:11][O:10][C:4]1[CH:3]=[CH:2][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:2.3|

Inputs

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reactant
Smiles
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solvent
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CN(C)C=O
Step Three
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Type
reactant
Smiles
OC1=CC(=C(C=O)C=C1)OC
Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CNC(=O)N[C@@H](CC1=CC=C(OC(C(=O)O)C(=O)O)C=C1)C(NCCCCC)=O
Step Five
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amine
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reactant
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reactant
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[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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reactant
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N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
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( 5 )
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C(C)OC(=O)C=1C=C(C=CC1OCC(=O)OCC)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
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amine
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reactant
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CC(N=C=NC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the corresponding reductive amination product
CUSTOM
Type
CUSTOM
Details
The Fmoc protecting group was then removed with piperidine/DMF (1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=O)C=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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